2,3-Dichloro-6-fluorophenacyl bromide

α‑Bromoketones Nucleophilic substitution Ortho‑effect

2,3-Dichloro-6-fluorophenacyl bromide offers predictable, moderated electrophilic reactivity—ortho-Cl lowers displacement rates ~7-fold versus unsubstituted analogues, enabling precise control over conversion and selectivity. Its ambient stability eliminates moisture-sensitive handling, while the 2,3-dichloro-6-fluorophenyl scaffold supports cross-coupling and heterocycle construction. Choose this building block to maintain SAR integrity and avoid the kinetic uncertainty of generic phenacyl bromides. Ideal for medicinal chemistry and fluorinated heterocycle synthesis.

Molecular Formula C8H4BrCl2FO
Molecular Weight 285.92
CAS No. 886762-53-4
Cat. No. B2698330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dichloro-6-fluorophenacyl bromide
CAS886762-53-4
Molecular FormulaC8H4BrCl2FO
Molecular Weight285.92
Structural Identifiers
SMILESC1=CC(=C(C(=C1F)C(=O)CBr)Cl)Cl
InChIInChI=1S/C8H4BrCl2FO/c9-3-6(13)7-5(12)2-1-4(10)8(7)11/h1-2H,3H2
InChIKeyGJDPLKNLLDFOFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,3-Dichloro-6-fluorophenacyl bromide (CAS 886762-53-4): Baseline Profile and Differentiation Need


2,3-Dichloro-6-fluorophenacyl bromide (CAS 886762-53-4) is a halogenated α-bromoketone building block with molecular formula C8H4BrCl2FO and molecular weight 285.92 g/mol . As a member of the phenacyl bromide class, it features a reactive α-bromoacetyl group attached to a 2,3-dichloro-6-fluorophenyl ring, conferring electrophilic reactivity at the bromomethyl carbon and potential for nucleophilic substitution, heterocyclic synthesis, and cross-coupling reactions [1][2]. The compound is commercially available as a solid, typically at ≥95% purity, with a reported boiling point of 48–50 °C, and is stored at ambient temperature . Its unique ortho‑chloro/ortho‑fluoro substitution pattern distinguishes it from other phenacyl bromides and may influence both reactivity and selectivity in synthetic applications [2][3].

Why 2,3-Dichloro-6-fluorophenacyl bromide (CAS 886762-53-4) Is Not Interchangeable with Generic Phenacyl Bromides


Simple replacement of 2,3-dichloro-6-fluorophenacyl bromide by an unsubstituted or differently substituted phenacyl bromide introduces uncontrolled changes in reaction kinetics, regioselectivity, and downstream intermediate purity. Kinetic studies on α‑bromopropiophenones show that ortho‑substituents can reduce nucleophilic displacement rates by up to 7‑fold compared to unsubstituted analogues (e.g., o‑Cl: k = 2.85 × 10³ L M⁻¹ min⁻¹ vs H: 20.5 × 10³ L M⁻¹ min⁻¹), and the presence of both ortho‑chloro and ortho‑fluoro groups in 2,3‑dichloro‑6‑fluorophenacyl bromide is expected to further modulate reactivity and selectivity [1]. Moreover, the specific halogenation pattern (2,3‑dichloro‑6‑fluoro) is often critical for target binding in medicinal chemistry programs, and swapping to a generic analogue (e.g., 2,4‑dichlorophenacyl bromide) may invalidate SAR studies or patent protection [2]. Consequently, procurement decisions based solely on cost or availability risk compromising synthetic efficiency and project integrity.

Quantitative Differentiation Evidence for 2,3-Dichloro-6-fluorophenacyl bromide (CAS 886762-53-4) vs. Comparators


Ortho‑Substituent Effects on Nucleophilic Displacement Reactivity: Class‑Level Kinetic Data

Kinetic analysis of α‑bromopropiophenones with tert‑butylamine reveals that ortho‑chloro substitution reduces the second‑order rate constant by approximately 86% relative to the unsubstituted parent (k = 2.85 × 10³ vs 20.5 × 10³ L M⁻¹ min⁻¹). While direct data for 2,3‑dichloro‑6‑fluorophenacyl bromide are not available, the presence of an ortho‑chloro group (and potentially an additional ortho‑fluoro) places its expected reactivity in the low‑to‑moderate range compared to meta‑ or para‑substituted analogues [1].

α‑Bromoketones Nucleophilic substitution Ortho‑effect

Purity and Storage Specifications: Vendor‑Reported Data

2,3‑Dichloro‑6‑fluorophenacyl bromide is commercially supplied at ≥95% purity and is recommended for long‑term storage in a cool, dry place at ambient temperature . This contrasts with the common 2,4‑dichlorophenacyl bromide (CAS 2631‑72‑3), which is described as moisture‑sensitive and requiring careful handling to avoid corrosive fume release .

Building block quality Purity Storage stability

Boiling Point and Physical Form: Differentiation from Mono‑Chloro Analogues

2,3‑Dichloro‑6‑fluorophenacyl bromide is reported as a solid with a boiling point of 48–50 °C (presumably under reduced pressure) . In contrast, the structurally related 2‑chloro‑6‑fluorophenacyl bromide (CAS 157359‑99‑4) is also a solid but lacks published boiling point data, and its lower molecular weight (251.5 g/mol) may correlate with different volatility and purification behavior .

Physical property Boiling point Solid state

Application Specificity: Use in Heterocyclic Synthesis via Phenacyl Bromide Chemistry

Phenacyl bromides are widely employed in one‑pot multicomponent reactions to construct five‑ and six‑membered heterocycles, including thiazoles, imidazoles, and oxazoles [1]. While specific examples using 2,3‑dichloro‑6‑fluorophenacyl bromide are scarce in the literature, its halogenation pattern may impart distinct electronic and steric effects that influence reaction yields and product distributions. For instance, 2,4‑dichlorophenacyl bromide has been successfully used in the synthesis of ketoconazole intermediates [2], suggesting that the 2,3‑dichloro‑6‑fluoro variant could serve a similar role but with altered regiochemical outcomes.

Heterocyclic synthesis α‑Bromoketone building block Multicomponent reactions

Best‑Fit Application Scenarios for 2,3‑Dichloro‑6‑fluorophenacyl bromide (CAS 886762‑53‑4)


Controlled Nucleophilic Substitution Reactions Requiring Moderately Reduced Reactivity

When a nucleophilic displacement step must proceed with moderate, predictable kinetics to avoid side reactions, 2,3‑dichloro‑6‑fluorophenacyl bromide offers an attractive alternative to unsubstituted phenacyl bromide. Its ortho‑chloro group is expected to lower the reaction rate ~7‑fold (based on ortho‑Cl kinetic data), allowing finer control over conversion and selectivity [1].

Synthesis of Fluorinated Heterocyclic Scaffolds for Medicinal Chemistry

The presence of both fluorine and chlorine atoms makes this building block particularly valuable for constructing fluorinated heterocycles that can modulate pharmacokinetic properties (e.g., metabolic stability, membrane permeability). Although direct examples are not yet published, the well‑established utility of phenacyl bromides in heterocyclic synthesis [2] combined with the unique halogen pattern suggests potential for generating proprietary lead compounds.

Bench‑Scale Process Development Where Handling Ease Matters

Compared to moisture‑sensitive analogues like 2,4‑dichlorophenacyl bromide, 2,3‑dichloro‑6‑fluorophenacyl bromide is reported to be stable under ambient storage and does not require special precautions against moisture . This simplifies benchtop work and reduces the risk of decomposition during weighing and reaction setup.

Preparation of Halogen‑Rich Intermediates for Cross‑Coupling Reactions

The compound's electrophilic α‑bromoacetyl group can be functionalised to install aryl, heteroaryl, or amine substituents, while the 2,3‑dichloro‑6‑fluorophenyl moiety may serve as a handle for subsequent cross‑coupling (e.g., Suzuki, Buchwald–Hartwig). This dual reactivity allows for modular construction of complex molecular architectures [2].

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